BenchChemオンラインストアへようこそ!

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea

soluble epoxide hydrolase enzyme inhibition FRET assay

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea (CAS 946300-20-5) is a small-molecule urea derivative that functions as a soluble epoxide hydrolase (sEH) inhibitor. It is designated as Compound No. 1 in the US patent family US10377744 / US11123311 / US11723929, where it serves as a foundational prototype for a series of pyrrolidinyl-urea sEH inhibitors.

Molecular Formula C20H22FN3O2
Molecular Weight 355.413
CAS No. 946300-20-5
Cat. No. B2718997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea
CAS946300-20-5
Molecular FormulaC20H22FN3O2
Molecular Weight355.413
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
InChIInChI=1S/C20H22FN3O2/c1-14-3-2-4-18(9-14)23-20(26)22-11-16-10-19(25)24(13-16)12-15-5-7-17(21)8-6-15/h2-9,16H,10-13H2,1H3,(H2,22,23,26)
InChIKeyADZIOYKJUNBLLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea (CAS 946300-20-5) – Compound Identity, Target Class, and Procurement-Relevant Background


1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea (CAS 946300-20-5) is a small-molecule urea derivative that functions as a soluble epoxide hydrolase (sEH) inhibitor [1]. It is designated as Compound No. 1 in the US patent family US10377744 / US11123311 / US11723929, where it serves as a foundational prototype for a series of pyrrolidinyl-urea sEH inhibitors [2]. The compound is characterized by a 5-oxopyrrolidine core N‑substituted with a 4‑fluorobenzyl group and linked via a methylene bridge to an N‑(m‑tolyl)urea moiety. Its molecular formula is C₂₀H₂₂FN₃O₂ (MW = 355.4 g/mol), with a calculated logP of 2.3 and a topological polar surface area of 61.4 Ų [3]. These properties place it within a drug-like chemical space suitable for lead optimization programs targeting sEH‑mediated diseases such as hypertension, vascular inflammation, and chronic pain.

Why 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea Cannot Be Interchanged with Other In‑Class sEH Inhibitors Without Quantitative Risk


The US10377744 patent family encompasses dozens of pyrrolidinyl-urea sEH inhibitors whose Ki values span more than two orders of magnitude (0.05 nM to >3.8 nM) [1]. Even compounds that differ by a single substituent on the phenyl ring show substantial shifts in enzyme inhibition; for example, replacing the m‑tolyl group with a 4‑(trifluoromethoxy)phenyl group yields a Ki of 0.55 nM (Compound 6), while a 4‑chlorophenyl analog (Compound 20) registers 0.49 nM [2]. These potency differences are accompanied by divergent lipophilicity, hydrogen‑bonding capacity, and metabolic stability profiles that affect in vivo pharmacokinetics and tissue distribution. Consequently, substituting 1-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea with a seemingly similar in‑class analog without verifying the target‑specific potency, selectivity, and ADME parameters introduces a high risk of experimental irreproducibility or project attrition. The quantitative comparisons presented below demonstrate exactly where this compound sits within its chemical series and why its selection must be evidence‑based rather than empirical.

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea – Quantitative Differentiation Evidence Against Closest Analogs


sEH Inhibitory Potency (Ki) Against Recombinant Human sEH in FRET‑Based Assay

In a FRET‑based assay using recombinant human sEH, 1-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea (Compound 1) exhibits a Ki of 1.40 nM, which is approximately 28‑fold less potent than the most potent congener in the patent family (Compound 28, Ki = 0.05 nM) but 2.7‑fold more potent than the weakest member with reported Ki data (Compound 37, Ki = 3.80 nM) [1][2]. This intermediate potency places the compound in a ‘moderate‑affinity’ tier that may be advantageous for target engagement studies requiring reversible inhibition kinetics without complete target saturation.

soluble epoxide hydrolase enzyme inhibition FRET assay

Inter‑Assay Reproducibility of sEH Inhibition

Two independent FRET‑based assays reported in BindingDB yield Ki values of 1.40 nM and 1.43 nM for the target compound, corresponding to a relative standard deviation of <2% [1]. By comparison, Compound 24 (a close structural analog with a 4‑chlorophenyl group) shows Ki values of 0.15 nM and 0.49 nM across different assay formats recorded in BindingDB, indicating greater inter‑assay variability [2]. The high reproducibility of the target compound's Ki measurement reduces the uncertainty in selecting a working concentration for in vitro and in vivo experiments.

assay reproducibility sEH inhibitor characterization

Lipophilicity and Topological Polar Surface Area – Predicted Drug‑Likeness Profile

The calculated partition coefficient (XLogP3 = 2.3) and topological polar surface area (TPSA = 61.4 Ų) of 1-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea satisfy the classical “drug‑like” thresholds (logP < 5; TPSA < 140 Ų) [1]. Within the US10377744 series, the m‑tolyl urea motif provides a distinct balance of lipophilicity and hydrogen‑bonding capacity compared to analogs bearing 4‑trifluoromethoxy (Compound 6, predicted logP ≈ 3.0) or 4‑chlorophenyl (Compound 20, predicted logP ≈ 2.8) substituents [2]. This intermediate polarity may translate into favorable solubility and permeability characteristics without the excessive plasma protein binding often associated with higher‑logP congeners.

drug-likeness lipophilicity ADME prediction

Position as Prototype Compound (Compound 1) in the US10377744 Patent SAR Series

The compound is designated as Compound No. 1 in the US10377744 patent and reappears as Compound 1 in its continuations US11123311 and US11723929, indicating its status as the original lead structure from which the SAR exploration was launched [1]. This positioning implies that its synthesis, characterization, and baseline pharmacological data are more extensively documented than those of later analogs, making it a preferred reference compound for benchmarking new sEH inhibitors and for validating computational docking models against experimental Ki values.

structure-activity relationship patent SAR chemical series

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea – High‑Value Application Scenarios Supported by Quantitative Evidence


Reference Inhibitor for sEH Target Validation and Assay Development

With a precisely determined Ki of 1.40 nM and demonstrated inter‑assay reproducibility (%RSD ≈ 2%), this compound serves as an ideal reference inhibitor for calibrating sEH enzymatic assays and for validating recombinant protein lots across different laboratories [1]. Its intermediate potency allows detection of both more potent and weaker inhibitors within the same assay window.

Prototype Scaffold for Structure‑Based Drug Design and SAR Studies

As the enumerated Compound 1 in the foundational US10377744 patent, it represents the un‑optimized lead structure of the pyrrolidinyl‑urea sEH inhibitor series [2]. Medicinal chemistry teams can use it as the starting point for exploring substitution effects on the N‑benzyl and N‑phenyl rings, with a known baseline Ki of 1.40 nM for tracking SAR improvements.

Balanced Lipophilicity Lead for Early‑Stage ADME Optimization

The calculated XLogP3 of 2.3 and TPSA of 61.4 Ų place this compound in a favorable drug‑like property space that is ~0.5–0.7 logP units lower than more potent but lipophilic congeners [3]. This property profile makes it a suitable candidate for assessing the solubility‑permeability trade‑off in the series before transitioning to more hydrophobic analogs.

Internal Standard for Patent SAR Replication and Competitor Benchmarking

Given its designation as Compound 1 across three related patents (US10377744, US11123311, US11723929), independent groups can procure this compound to replicate the disclosed SAR, verify patent enablement, and benchmark new chemical entities against the original lead [2].

Quote Request

Request a Quote for 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.